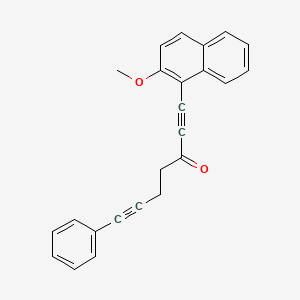
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is an organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety and a phenylhepta-diynone chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one typically involves multi-step organic reactions. One common method includes the coupling of 2-methoxynaphthalene with a phenylhepta-diynone precursor under specific conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the use of palladium(II) chloride (PdCl2) and copper(I) iodide (CuI) as catalysts in the presence of a base like triethylamine (Et3N) in a solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to around 100°C and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
化学反应分析
Types of Reactions: 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce triple bonds to double or single bonds.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br2 in acetic acid at room temperature.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxynaphthalene moiety can engage in π-π stacking interactions, while the phenylhepta-diynone chain can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s overall bioactivity .
相似化合物的比较
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares a similar naphthalene structure but differs in the positioning and type of substituents.
5-amino-N’-(2-methoxynaphthalen-1-yl)methylene)isoxazole-4-carbohydrazide: Contains a methoxynaphthalene moiety but has different functional groups and a distinct core structure.
Uniqueness: 1-(2-Methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one is unique due to its combination of a methoxynaphthalene ring and a phenylhepta-diynone chain, which imparts distinct chemical and physical properties
属性
CAS 编号 |
917894-69-0 |
|---|---|
分子式 |
C24H18O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
1-(2-methoxynaphthalen-1-yl)-7-phenylhepta-1,6-diyn-3-one |
InChI |
InChI=1S/C24H18O2/c1-26-24-18-15-20-12-6-8-14-22(20)23(24)17-16-21(25)13-7-5-11-19-9-3-2-4-10-19/h2-4,6,8-10,12,14-15,18H,7,13H2,1H3 |
InChI 键 |
QKRXPTAGOMCWGL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#CC(=O)CCC#CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


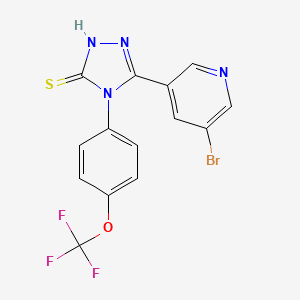
![2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline](/img/structure/B12618510.png)
![2-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12618533.png)
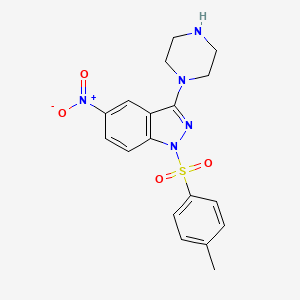

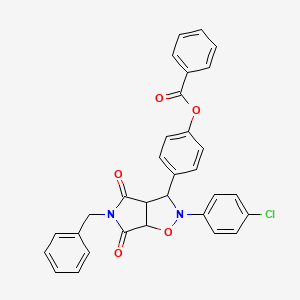
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B12618567.png)
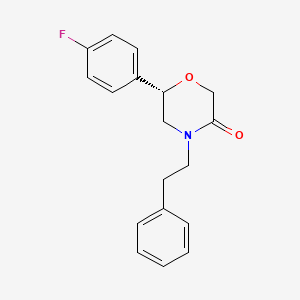
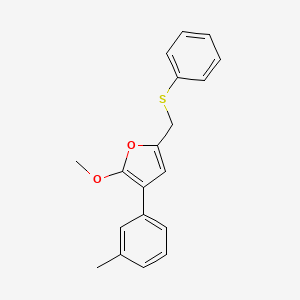

![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)

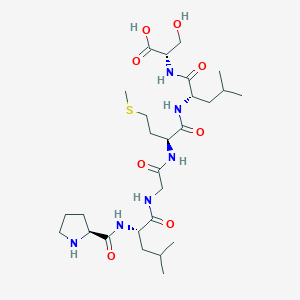
![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)
